Cas no 2639421-82-0 (Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate)

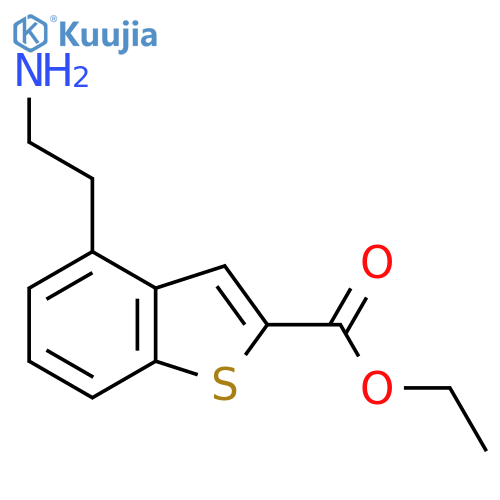

2639421-82-0 structure

商品名:Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate

Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2639421-82-0

- EN300-27732338

- ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate

- Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate

-

- インチ: 1S/C13H15NO2S/c1-2-16-13(15)12-8-10-9(6-7-14)4-3-5-11(10)17-12/h3-5,8H,2,6-7,14H2,1H3

- InChIKey: MOGKBMCHPWKMRE-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OCC)=CC2=C1C=CC=C2CCN

計算された属性

- せいみつぶんしりょう: 249.08234989g/mol

- どういたいしつりょう: 249.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 80.6Ų

Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27732338-0.5g |

ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |

2639421-82-0 | 95.0% | 0.5g |

$1591.0 | 2025-03-19 | |

| Enamine | EN300-27732338-2.5g |

ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |

2639421-82-0 | 95.0% | 2.5g |

$3249.0 | 2025-03-19 | |

| Enamine | EN300-27732338-1g |

ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |

2639421-82-0 | 1g |

$1658.0 | 2023-09-10 | ||

| Enamine | EN300-27732338-0.05g |

ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |

2639421-82-0 | 95.0% | 0.05g |

$1393.0 | 2025-03-19 | |

| Enamine | EN300-27732338-5g |

ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |

2639421-82-0 | 5g |

$4806.0 | 2023-09-10 | ||

| Enamine | EN300-27732338-0.1g |

ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |

2639421-82-0 | 95.0% | 0.1g |

$1459.0 | 2025-03-19 | |

| Enamine | EN300-27732338-10.0g |

ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |

2639421-82-0 | 95.0% | 10.0g |

$7128.0 | 2025-03-19 | |

| Enamine | EN300-27732338-0.25g |

ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |

2639421-82-0 | 95.0% | 0.25g |

$1525.0 | 2025-03-19 | |

| Enamine | EN300-27732338-1.0g |

ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |

2639421-82-0 | 95.0% | 1.0g |

$1658.0 | 2025-03-19 | |

| Enamine | EN300-27732338-5.0g |

ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate |

2639421-82-0 | 95.0% | 5.0g |

$4806.0 | 2025-03-19 |

Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

2639421-82-0 (Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate) 関連製品

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量